tert-butyl (2E)-3-cyclopropylprop-2-enoate

Description

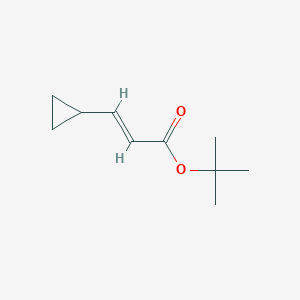

tert-Butyl (2E)-3-cyclopropylprop-2-enoate is an α,β-unsaturated ester characterized by a tert-butyl ester group, a cyclopropane ring, and a trans-configured double bond (E-configuration). Its molecular formula is C₁₀H₁₆O₂, and its structure features the following key elements (Figure 1) :

- tert-Butyl group: Provides steric bulk, enhancing stability against hydrolysis and influencing solubility in nonpolar solvents.

- Cyclopropane ring: A strained three-membered carbocycle with unique reactivity due to bent sp³ hybridized bonds.

- α,β-unsaturated ester: The conjugated double bond and ester moiety enable participation in Michael additions, cycloadditions, and other electrophilic reactions.

This compound is of interest in organic synthesis for constructing complex molecules, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name |

tert-butyl (E)-3-cyclopropylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-10(2,3)12-9(11)7-6-8-4-5-8/h6-8H,4-5H2,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHARVJRVUVPIPW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643971-46-3 | |

| Record name | tert-butyl (2E)-3-cyclopropylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2E)-3-cyclopropylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and tert-butyl alcohol . Another approach involves the use of tert-butyl hydroperoxide in the presence of a metal-free catalyst to achieve the esterification .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often involves the use of continuous flow reactors, which allow for efficient and scalable synthesis. These reactors enable precise control over reaction conditions, such as temperature and pressure, leading to high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2E)-3-cyclopropylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used to substitute the ester group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or ethers.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : CHO

- SMILES Notation : CC(C)(C)OC(=O)/C=C/C1CC1

- InChIKey : CHARVJRVUVPIPW-VOTSOKGWSA-N

The compound features a tert-butyl ester group and a cyclopropyl-substituted alkene, which contributes to its reactivity and utility in synthetic chemistry.

Organic Synthesis

Tert-butyl (2E)-3-cyclopropylprop-2-enoate is widely utilized as a building block in organic synthesis. Its structure allows for the introduction of complex functionalities into larger molecules. It serves as a precursor for various natural products and pharmaceuticals.

Biological Studies

The compound is employed in biological research to investigate enzyme-catalyzed reactions. Its ability to act as a probe facilitates the study of metabolic pathways, particularly those involving cyclopropane derivatives.

Polymer Production

In industrial applications, tert-butyl (2E)-3-cyclopropylprop-2-enoate is used as an intermediate in the production of polymers. Its unique chemical properties enable the development of specialized materials with desired characteristics.

Table 1: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 169.12232 | 140.3 |

| [M+Na]+ | 191.10426 | 151.3 |

| [M+NH4]+ | 186.14886 | 148.2 |

| [M+K]+ | 207.07820 | 147.9 |

| [M-H]- | 167.10776 | 146.8 |

This table summarizes the predicted collision cross-section data for various adducts of tert-butyl (2E)-3-cyclopropylprop-2-enoate, which is critical for understanding its behavior in mass spectrometry.

Case Study 1: Organic Synthesis Applications

Research has demonstrated that tert-butyl (2E)-3-cyclopropylprop-2-enoate can be effectively used to synthesize complex organic molecules through Diels-Alder reactions and other cycloaddition processes. These reactions exploit the compound's ability to participate in nucleophilic attacks due to its electrophilic double bond.

Case Study 2: Biological Pathway Investigation

In a study exploring metabolic pathways, researchers utilized tert-butyl (2E)-3-cyclopropylprop-2-enoate to examine its effects on enzyme activity related to cyclopropane metabolism. The findings indicated that this compound could modulate enzyme kinetics, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl (2E)-3-cyclopropylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The cyclopropyl group can also influence the compound’s reactivity and interaction with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include other tert-butyl α,β-unsaturated esters with varying substituents. Key comparisons are summarized below:

Table 1: Structural and Electronic Comparison

Key Observations:

Cyclopropyl vs. Aromatic Substituents: The cyclopropane’s strain increases reactivity toward ring-opening (e.g., acid-catalyzed rearrangements), whereas the formylphenyl group’s conjugation stabilizes the double bond but introduces electrophilic sites for further functionalization . Cyclopropane’s nonpolar nature reduces solubility in polar solvents compared to the aromatic analogue.

Electronic Effects :

- The cyclopropane’s sigma conjugation slightly delocalizes electron density toward the ester, moderating electrophilicity. In contrast, the formyl group withdraws electrons, enhancing the β-carbon’s electrophilicity .

Steric Effects :

- Both compounds feature a bulky tert-butyl group, which shields the ester from nucleophilic attack. However, the cyclopropane’s spatial arrangement may hinder approach to the double bond more effectively than the planar aromatic substituent.

Spectroscopic Differentiation

- NMR Spectroscopy :

- UV-Vis Spectroscopy :

- The α,β-unsaturated ester in both compounds absorbs near 210–230 nm, but the formylphenyl group introduces additional absorption bands (~280 nm) due to π→π* transitions .

Biological Activity

Tert-butyl (2E)-3-cyclopropylprop-2-enoate is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, relevant case studies, and detailed research findings.

Structural Information

- Molecular Formula : CHO

- SMILES : CC(C)(C)OC(=O)/C=C/C1CC1

- InChI : InChI=1S/C10H16O2/c1-10(2,3)12-9(11)7-6-8-4-5-8/h6-8H,4-5H2,1-3H3/b7-6+

Biological Activity Overview

The biological activity of tert-butyl (2E)-3-cyclopropylprop-2-enoate has been investigated in various contexts, particularly focusing on its interactions with biological receptors and potential therapeutic applications.

1. Receptor Interaction

Research indicates that compounds with cyclopropyl moieties can modulate receptor activity. For instance, cyclopropyl analogues of adenosine nucleotides have shown to act as antagonists at the P2Y receptor, which is crucial for platelet aggregation and thrombus formation. The presence of the cyclopropyl group in these structures influences the binding affinity and selectivity towards the receptor .

2. Antithrombotic Potential

The compound's structural similarity to known P2Y receptor antagonists suggests potential antithrombotic properties. Studies have demonstrated that modifications in the alkyl groups adjacent to the cyclopropane can significantly affect the potency of these compounds as antithrombotic agents .

3. Pharmacokinetics

Pharmacokinetic studies on similar compounds have shown that structural variations can lead to differences in absorption, distribution, metabolism, and excretion (ADME) profiles. While specific pharmacokinetic data for tert-butyl (2E)-3-cyclopropylprop-2-enoate is limited, insights from related compounds indicate that the tert-butyl group may enhance lipid solubility and bioavailability .

Case Study 1: Cyclopropyl Derivatives in Antithrombotic Research

A study explored various cyclopropyl derivatives for their effects on platelet aggregation. Compounds similar to tert-butyl (2E)-3-cyclopropylprop-2-enoate exhibited varying degrees of inhibition on P2Y receptor-mediated responses in vitro. The most potent derivatives showed IC values in the micromolar range, highlighting the importance of structural features in modulating biological activity .

Case Study 2: Synthesis and Biological Evaluation

Another investigation synthesized a series of enones containing cyclopropyl groups and evaluated their biological activities against cancer cell lines. Some derivatives demonstrated significant cytotoxic effects, suggesting that the cyclopropane ring may play a role in enhancing anticancer properties through mechanisms yet to be fully elucidated .

Research Findings

Recent findings emphasize the importance of conformational dynamics influenced by substituents like tert-butyl and cyclopropyl groups. Computational studies using Density Functional Theory (DFT) have shown that these groups can alter torsional strain and electronic properties, potentially affecting how these compounds interact with biological targets .

Summary Table: Biological Activity Insights

| Aspect | Details |

|---|---|

| Molecular Structure | CHO |

| Receptor Target | P2Y receptor |

| Activity Type | Antagonistic effects on platelet aggregation |

| Potential Applications | Antithrombotic agents; anticancer properties |

| Pharmacokinetics | Enhanced lipid solubility expected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.